molecular formula C21H27Na2O8P B10765924 Prednisolone (disodium phosphate)

Prednisolone (disodium phosphate)

Cat. No.: B10765924
M. Wt: 484.4 g/mol
InChI Key: VJZLQIPZNBPASX-OJJGEMKLSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prednisolone (disodium phosphate) involves several steps, starting from hydrocortisone. The process includes oxidation, reduction, and esterification reactions. One common method involves the oxidation of hydrocortisone to prednisolone, followed by esterification with phosphoric acid to form prednisolone phosphate .

Industrial Production Methods: Industrial production of prednisolone (disodium phosphate) typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure purity and quality. The process includes the use of various solvents and reagents, such as acetonitrile, tetrahydrofuran, and water, under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Prednisolone (disodium phosphate) undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydrocortisone to prednisolone.

    Reduction: Reduction of intermediate compounds during synthesis.

    Esterification: Formation of the phosphate ester.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents like sodium borohydride.

    Esterification: Utilizes phosphoric acid or its derivatives.

Major Products: The major product formed from these reactions is prednisolone (disodium phosphate), which is used in various pharmaceutical formulations .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Prednisolone (disodium phosphate) is unique due to its specific esterification with phosphoric acid, which enhances its solubility and bioavailability. This makes it particularly effective for certain medical applications where rapid onset of action is required .

Properties

Molecular Formula

C21H27Na2O8P

Molecular Weight

484.4 g/mol

IUPAC Name

disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1

InChI Key

VJZLQIPZNBPASX-OJJGEMKLSA-L

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+]

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+]

Origin of Product

United States

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